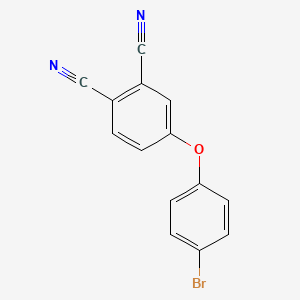![molecular formula C17H17Cl2N3O3 B10885044 (2E)-2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10885044.png)
(2E)-2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes chlorinated benzyl and ethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 2-chlorobenzyl alcohol with 3-chloro-4-hydroxy-5-ethoxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the benzyl ether.
Hydrazone Formation: The benzyl ether is then reacted with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Final Condensation: The hydrazone intermediate is condensed with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and hydrazinecarboxamide moieties.
Reduction: Reduction reactions can target the carbonyl group in the hydrazinecarboxamide structure.
Substitution: The chlorinated benzyl and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its chemical properties could be leveraged in the development of novel materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarboxamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the chlorinated benzyl and phenyl groups can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-PROPOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from its methoxy and propoxy analogs, potentially leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C17H17Cl2N3O3 |
|---|---|
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
[(E)-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H17Cl2N3O3/c1-2-24-15-8-11(9-21-22-17(20)23)7-14(19)16(15)25-10-12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3,(H3,20,22,23)/b21-9+ |
Clave InChI |
ZWGZMCMSPCMKOA-ZVBGSRNCSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)N)Cl)OCC2=CC=CC=C2Cl |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Cl)OCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B10884969.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10884970.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884979.png)
![N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884982.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyridine-4-carboxylate](/img/structure/B10884990.png)
![1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10884992.png)

![1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B10885000.png)

![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-methylpiperidine-3-carboxamide](/img/structure/B10885013.png)
methanone](/img/structure/B10885016.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10885018.png)
